K-604

Vue d'ensemble

Description

K-604 est un composé organique synthétique connu pour son inhibition puissante et sélective de l’acyl-CoA : cholestérol acyltransférase 1 (ACAT1). Cette enzyme joue un rôle crucial dans le métabolisme du cholestérol en catalysant la formation d’esters de cholestérol à partir du cholestérol et de l’acyl-CoA gras. This compound a été identifié comme un candidat prometteur pour le traitement de l’hyperlipidémie et de l’athérosclérose en raison de sa capacité à inhiber sélectivement l’ACAT1 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du K-604 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels. Les étapes clés incluent :

Formation du noyau benzimidazole : Cela implique la réaction de l’o-phénylènediamine avec le disulfure de carbone en présence d’une base pour former le benzimidazole.

Formation du thioéther : Le noyau benzimidazole est ensuite mis à réagir avec un halogénure d’alkyle pour introduire le groupe thioéther.

Formation du cycle pipérazine : L’intermédiaire thioéther est mis à réagir avec la pipérazine pour former le cycle pipérazine.

Acylation : La dernière étape implique l’acylation du cycle pipérazine avec un chlorure d’acyle pour introduire le groupe acétamide

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et des techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

K-604 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former des thioéthers.

Substitution : This compound peut subir des réactions de substitution nucléophile au niveau du cycle pipérazine

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Thioéthers.

Substitution : Dérivés pipéraziniques substitués

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de l’ACAT1 et ses effets sur le métabolisme du cholestérol.

Biologie : Enquêté pour son rôle dans la modulation de l’estérification du cholestérol et de l’efflux dans les macrophages.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de l’hyperlipidémie, de l’athérosclérose et de la maladie du foie gras non alcoolique.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations hypocholestérolémiants .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

K-604 has been investigated for its potential in treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) effectively when administered intranasally. A study demonstrated that this compound significantly reduced cholesteryl esters in mouse cerebral tissue when given intranasally, achieving a brain-targeting efficiency index of 133-fold compared to oral administration. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .

Retinal Neovascularization

Recent studies have highlighted this compound's effectiveness in treating pathological retinal neovascularization (RNV), a condition often linked to ischemic retinopathies. In a mouse model of oxygen-induced retinopathy, this compound treatment significantly inhibited inflammatory responses and limited RNV while preserving normal vascular growth factors like vascular endothelial growth factor (VEGF). This dual action suggests that this compound can be utilized to manage RNV without the adverse effects associated with traditional anti-VEGF therapies .

Inflammatory Response Modulation

This compound's role in modulating the inflammatory response in retinal cells has been documented, showing a decrease in pro-inflammatory mediators during conditions of hypoxia. This finding indicates that this compound could be beneficial not only for RNV but also for broader applications in retinal diseases characterized by inflammation .

Atherosclerosis Suppression

This compound has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels. In studies involving hamsters on high-fat diets, administration of this compound significantly reduced fatty streak lesions, demonstrating its potential as a therapeutic agent for cardiovascular diseases .

Mechanistic Insights

The compound's selectivity for ACAT-1 over ACAT-2 (229-fold) allows it to inhibit cholesterol esterification effectively within macrophages, leading to enhanced cholesterol efflux and reduced foam cell formation—key processes in atherosclerotic lesion development .

Data Tables

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled experiment with mice, this compound was administered intranasally over seven days. Results showed a significant decrease in cholesteryl esters within the brain tissue, indicating effective delivery and action against neurodegenerative processes.

Case Study 2: Oxygen-Induced Retinopathy

In another study involving oxygen-induced retinopathy models, this compound treatment led to reduced RNV and inflammation markers, demonstrating its potential as a therapeutic agent for retinal diseases.

Mécanisme D'action

K-604 exerce ses effets en inhibant sélectivement l’ACAT1, une enzyme impliquée dans l’estérification du cholestérol. En inhibant l’ACAT1, this compound réduit la formation d’esters de cholestérol, ce qui entraîne une diminution du stockage du cholestérol dans les cellules. Cette inhibition est compétitive par rapport à l’oléoyl-coenzyme A, avec une valeur de Ki de 0,378 micromolaire. This compound améliore également l’efflux du cholestérol à partir des macrophages, favorisant l’élimination de l’excès de cholestérol des cellules .

Comparaison Avec Des Composés Similaires

K-604 est unique par sa grande sélectivité pour l’ACAT1 par rapport à l’ACAT2, ce qui en fait un outil précieux pour étudier le rôle spécifique de l’ACAT1 dans le métabolisme du cholestérol. Des composés similaires comprennent :

CI-1011 : Un autre inhibiteur de l’ACAT, mais avec une sélectivité moindre pour l’ACAT1.

F12511 : Un inhibiteur double de l’ACAT1 et de l’ACAT2.

Avasimibe : Un inhibiteur de l’ACAT avec une activité plus large contre l’ACAT1 et l’ACAT2 .

La grande sélectivité de this compound pour l’ACAT1 le rend particulièrement utile pour la recherche axée sur l’inhibition spécifique de cette enzyme et ses implications pour le métabolisme du cholestérol et les maladies associées.

Propriétés

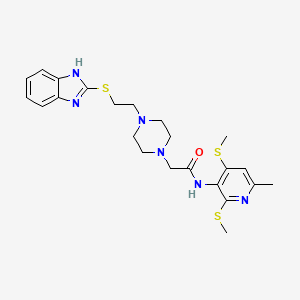

Formule moléculaire |

C23H30N6OS3 |

|---|---|

Poids moléculaire |

502.7 g/mol |

Nom IUPAC |

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |

Clé InChI |

VGGMTOYKEDKFLN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |

Synonymes |

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.